2-Hydroxyhexadecanoic acid
Overview
Description
It is a white to yellow solid that is insoluble in water but soluble in organic solvents such as alcohols and ethers . This compound is known for its stability and low toxicity, making it useful in various applications.
Mechanism of Action
Target of Action
2-Hydroxyhexadecanoic Acid, also known as 2-Hydroxypalmitic acid, is a representative of the saturated long-chain hydroxyl fatty acids group . These compounds have potential roles in anti-inflammatory action, neuroprotection, and bactericide and anti-cancer defense .
Mode of Action
It has been used in the investigation of the role of hypoxia in the mechanism of action of elisidepsin, a drug that reduces efficiency by inhibiting hydroxylation and altering the structure of lipid rafts in human skbr-3, mcf-7, mda-mb-453 cell lines .
Biochemical Pathways
It is known to be involved in the metabolism in humans .
Pharmacokinetics
It is known that the compound is a human metabolite .
Result of Action
It is known to have potential roles in anti-inflammatory action, neuroprotection, and bactericide and anti-cancer defense .
Action Environment
It is known that the compound is stable and has low toxicity .
Biochemical Analysis
Biochemical Properties
2-Hydroxyhexadecanoic acid is used as a representative of the saturated long-chain hydroxyl fatty acids group . Members of this group have potential roles in anti-inflammatory action, neuroprotection, and bactericide and anti-cancer defense
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 2-hydroxyhexadecanoic acid involves the reaction of hexadecanol with an acid catalyst, such as sulfuric acid, to form 2-hexadecanone through dehydration. This ketone compound is then reduced to this compound using hydrogen gas and a platinum catalyst .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: Formation of 2-ketohexadecanoic acid or hexadecanedioic acid.
Reduction: Formation of hexadecanol.
Substitution: Formation of 2-chlorohexadecanoic acid or 2-bromohexadecanoic acid.
Scientific Research Applications
2-Hydroxyhexadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its role in cellular metabolism and as a component of cell membranes.
Medicine: Investigated for its potential anti-inflammatory, neuroprotective, and anticancer properties.
Industry: Used as a surfactant, emulsifier, and preservative in various industrial applications.
Comparison with Similar Compounds
2-Hydroxyhexadecanoic acid can be compared with other similar compounds, such as:
2-Hydroxydodecanoic acid: A shorter chain hydroxyl fatty acid with similar properties but different biological activities.
16-Hydroxyhexadecanoic acid: A hydroxyl fatty acid with the hydroxyl group at the terminal position, leading to different reactivity and applications.
2-Hydroxyhexanoic acid: A shorter chain hydroxyl fatty acid with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific chain length and the position of the hydroxyl group, which confer unique chemical reactivity and biological activity compared to other hydroxyl fatty acids.
Properties
IUPAC Name |
2-hydroxyhexadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHSBPIZNUXPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764-67-0, 2398-34-7 | |
Record name | 2-Hydroxyhexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyhexadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypalmitic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyhexadecanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxypalmitic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYPALMITIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R9PI06KD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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